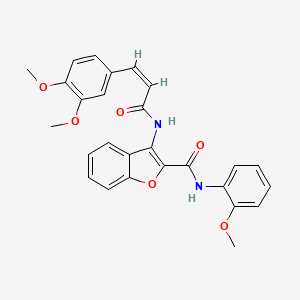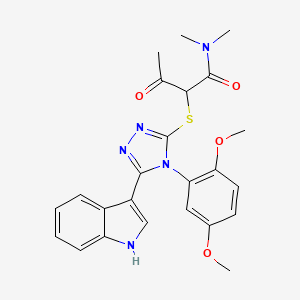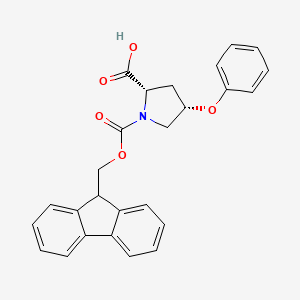
(2S,4S)-Fmoc-4-Phenoxy-pyrrolidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,4S)-Fmoc-4-Phenoxy-pyrrolidine-2-carboxylic acid is a chiral amino acid derivative that has gained attention in the field of organic chemistry. This compound is characterized by its unique structure, which includes a fluoromethoxycarbonyl (Fmoc) protecting group attached to the nitrogen atom of the pyrrolidine ring, and a phenoxy group attached to the fourth carbon of the pyrrolidine ring. The presence of these functional groups makes it a valuable building block in the synthesis of peptides and other complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-Fmoc-4-Phenoxy-pyrrolidine-2-carboxylic acid typically involves multiple steps, starting from commercially available starting materialsThis can be achieved through various methods, including nucleophilic substitution reactions and palladium-catalyzed cross-coupling reactions .
Industrial Production Methods
Industrial production of this compound often involves optimizing the synthetic route to improve yield and reduce costs. This may include the use of chiral catalysts and advanced purification techniques to ensure the production of enantiomerically pure compounds .
化学反応の分析
Types of Reactions
(2S,4S)-Fmoc-4-Phenoxy-pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form phenol derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The Fmoc group can be removed under basic conditions to expose the free amine, which can then participate in further reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: The removal of the Fmoc group is typically achieved using piperidine in a suitable solvent.
Major Products Formed
The major products formed from these reactions include phenol derivatives, alcohol derivatives, and free amine derivatives, which can be further utilized in the synthesis of peptides and other complex molecules .
科学的研究の応用
(2S,4S)-Fmoc-4-Phenoxy-pyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex organic molecules.
Biology: It is employed in the study of protein structure and function, particularly in the design of peptide-based inhibitors and probes.
Industry: It is used in the production of specialty chemicals and materials
作用機序
The mechanism of action of (2S,4S)-Fmoc-4-Phenoxy-pyrrolidine-2-carboxylic acid involves its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of the Fmoc and phenoxy groups allows it to form stable interactions with these targets, thereby modulating their activity. This can lead to changes in cellular processes and pathways, which can be exploited for therapeutic purposes .
類似化合物との比較
Similar Compounds
(2S,4R)-Fmoc-4-Phenoxy-pyrrolidine-2-carboxylic acid: This compound is a diastereomer of (2S,4S)-Fmoc-4-Phenoxy-pyrrolidine-2-carboxylic acid and has similar chemical properties but different stereochemistry.
(2S,4S)-Fmoc-4-Fluoroproline: This compound has a fluorine atom instead of a phenoxy group at the fourth carbon position, which can lead to different chemical reactivity and biological activity.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of the phenoxy group, which can impart distinct chemical and biological properties compared to its analogs.
特性
IUPAC Name |
(2S,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-phenoxypyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO5/c28-25(29)24-14-18(32-17-8-2-1-3-9-17)15-27(24)26(30)31-16-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,18,23-24H,14-16H2,(H,28,29)/t18-,24-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGFDLAYDYAXDTJ-UUOWRZLLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CN([C@@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260617-48-8 |
Source


|
| Record name | (2S,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-phenoxypyrrolidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{(E)-[(5-chloro-2,4-dimethoxyphenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2771099.png)
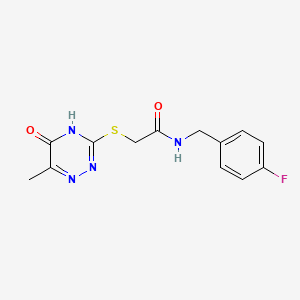
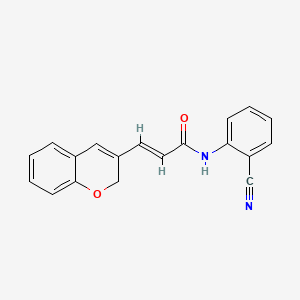
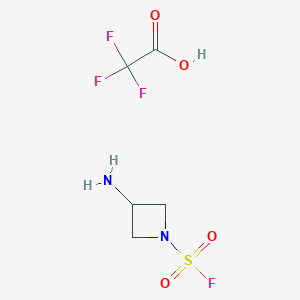
![N-(4-methoxyphenyl)-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2771104.png)
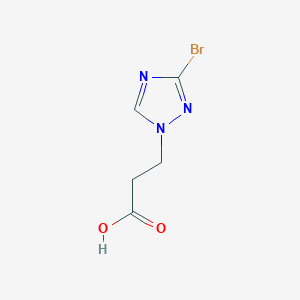
![6-amino-5-(furan-2-ylmethyl)-7-(1-methyl-1H-benzimidazol-2-yl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B2771112.png)
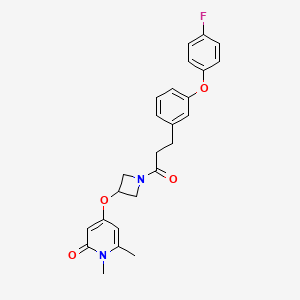
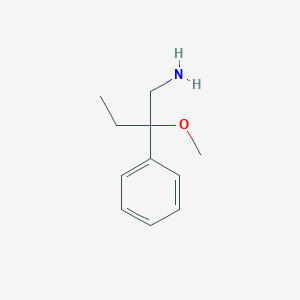
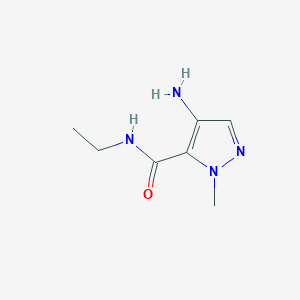
![1-{2-Hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-3-(2-methylphenyl)urea](/img/structure/B2771118.png)
![1-methyl-3-(3-methylbutyl)-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2771119.png)
